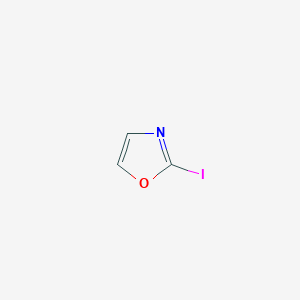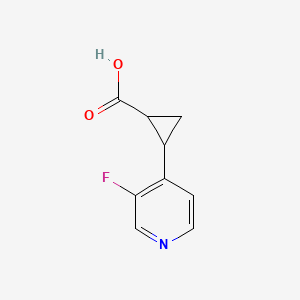![molecular formula C12H21NO2 B2367791 Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate CAS No. 1993321-88-2](/img/structure/B2367791.png)
Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical and biological studies. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the use of functionalized proline derivatives. One common method is the epimerization-lactamization cascade reaction of (2S,4R)-4-aminoproline methyl esters. This process involves the epimerization of the amino acid under basic conditions, followed by intramolecular aminolysis to form the bicyclic lactam intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its rigid structure makes it a useful probe for studying molecular interactions.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness
Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and rigid bicyclic structure. This makes it distinct from other similar compounds, which may have different stereochemical configurations or functional groups.
Propiedades
IUPAC Name |
tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12(13)7-8-4-5-9(12)6-8/h8-9H,4-7,13H2,1-3H3/t8-,9+,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEGLLPRTCKHPL-VDDIYKPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2CCC1C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]1(C[C@@H]2CC[C@H]1C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/new.no-structure.jpg)


![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2367715.png)

![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)


![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)
![methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)


